Undec-10-enylmagnesium bromide Undec-10-enylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 88476-93-1
VCID: VC11690177
InChI: InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1
SMILES: [CH2-]CCCCCCCCC=C.[Mg+2].[Br-]
Molecular Formula: C11H21BrMg
Molecular Weight: 257.49 g/mol

Undec-10-enylmagnesium bromide

CAS No.: 88476-93-1

Cat. No.: VC11690177

Molecular Formula: C11H21BrMg

Molecular Weight: 257.49 g/mol

* For research use only. Not for human or veterinary use.

Undec-10-enylmagnesium bromide - 88476-93-1

Specification

CAS No. 88476-93-1
Molecular Formula C11H21BrMg
Molecular Weight 257.49 g/mol
IUPAC Name magnesium;undec-1-ene;bromide
Standard InChI InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1
Standard InChI Key ACDOPCRUDMDGCV-UHFFFAOYSA-M
SMILES [CH2-]CCCCCCCCC=C.[Mg+2].[Br-]
Canonical SMILES [CH2-]CCCCCCCCC=C.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Characteristics

Undec-10-enylmagnesium bromide (C₁₁H₂₁BrMg) is an organomagnesium halide with the structural formula CH₂=CH(CH₂)₈MgBr. Its molecular weight is approximately 265.51 g/mol, derived from the summation of atomic masses (C: 12.01, H: 1.008, Br: 79.90, Mg: 24.31) . The compound’s defining feature is the terminal double bond at the 10th carbon, which imparts unique reactivity in cross-coupling and addition reactions.

Reactivity and Mechanistic Behavior

Nucleophilic Addition

Undec-10-enylmagnesium bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example, reaction with ketones yields tertiary alcohols:
R2C=O+CH2=CH(CH2)8MgBrR2C-O-MgBr-CH2CH(CH2)8CH2\text{R}_2\text{C=O} + \text{CH}_2=\text{CH}(\text{CH}_2)_8\text{MgBr} \rightarrow \text{R}_2\text{C-O-MgBr-CH}_2\text{CH}(\text{CH}_2)_8\text{CH}_2
Subsequent hydrolysis produces the corresponding alcohol 5.

Cross-Coupling Applications

The terminal alkene group enables participation in Heck, Suzuki, or olefin metathesis reactions, facilitating carbon-carbon bond formation in polymer and pharmaceutical synthesis .

Industrial and Research Applications

Pharmaceutical Intermediate Synthesis

The undecenyl moiety is valuable in prodrug formulations and lipid-based drug delivery systems. For instance, coupling the Grignard reagent with steroidal ketones could yield hydrophobic derivatives with enhanced bioavailability .

Polymer Chemistry

The double bond allows incorporation into polyethylene or polypropylene chains via radical polymerization, modifying material properties like flexibility or thermal stability.

Challenges and Future Directions

Stability Limitations

The long alkyl chain may hinder reaction rates due to steric effects, necessitating elevated temperatures or catalytic additives.

Green Chemistry Innovations

Future research could explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to improve sustainability .

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